Didesipramine

Description

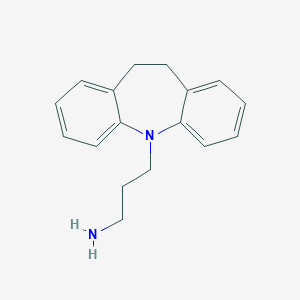

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWJQDZWUYUIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175131 | |

| Record name | Didesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-95-6 | |

| Record name | Didesmethylimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology of Didesipramine

Neurotransmitter Transporter Interactions and Selectivity

The principal pharmacological effect of didesipramine stems from its ability to bind to and inhibit the function of neurotransmitter transporters, which are responsible for the reuptake of monoamines from the synaptic cleft. Its unique affinity and selectivity profile for these transporters distinguish it from its parent compounds.

Differential Affinity and Potency at the Serotonin (B10506) Transporter (SERT)

This compound exhibits a lower affinity for the serotonin transporter (SERT) compared to its parent compound, imipramine (B1671792). nih.gov While it does inhibit serotonin reuptake, its potency in this regard is significantly less than its effect on other transporters. Studies comparing the inhibitory effects of various tricyclic compounds have consistently shown this compound to be a weaker inhibitor of serotonin uptake than imipramine and even its immediate precursor, desipramine (B1205290). nih.gov This characteristic contributes to a pharmacological profile that is less dominated by serotonergic activity compared to some other tricyclic antidepressants.

Relative Selectivity Profile at the Norepinephrine (B1679862) Transporter (NET)

This compound demonstrates a high affinity and potent inhibitory effect on the norepinephrine transporter (NET). medchemexpress.com This leads to an increase in the synaptic concentration of norepinephrine. Its selectivity for NET is a defining feature of its pharmacological action. The inhibitory constant (Ki), a measure of binding affinity, is significantly lower for NET than for SERT, underscoring this selectivity. For instance, Ki values have been reported as 4 nM for NET and 61 nM for SERT, indicating a much stronger interaction with the norepinephrine transporter. medchemexpress.comscientificlabs.co.uk This profile is similar to its precursor, desipramine, which is also a potent and selective norepinephrine reuptake inhibitor. scientificlabs.co.ukwikipedia.orgpatsnap.com

Table 1: Comparative Inhibitory Constants (Ki) for Transporters

| Compound | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|

| Desipramine | 4 | 61 |

This table displays the binding affinities (Ki) of desipramine, the precursor to this compound, for the norepinephrine transporter (NET) and the serotonin transporter (SERT). A lower Ki value indicates a higher binding affinity. Data is derived from studies on human transporters. medchemexpress.comscientificlabs.co.uk

Mechanistic Insights into this compound-Transporter Binding (e.g., inferred from structural studies of parent compounds with NSS proteins)

While direct crystal structures of this compound bound to human neurotransmitter transporters are not available, significant insights can be drawn from structural studies of its parent compounds and other antidepressants with homologous bacterial transporter proteins, such as the leucine (B10760876) transporter (LeuT). nih.gov These studies reveal that antidepressants like desipramine bind to a central binding site within the transporter. nih.gov

This binding site is located in the transmembrane domain, distinct from the substrate (neurotransmitter) binding site, and it is thought to lock the transporter in an outward-open conformation. nih.gov By stabilizing this conformation, the drug allosterically inhibits the transport cycle, preventing the reuptake of the neurotransmitter into the presynaptic neuron. The binding is mediated by a combination of hydrophobic interactions and salt bridges. nih.gov The selectivity of tricyclic compounds for NET versus SERT is determined by subtle differences in the amino acid residues that form the binding pocket in each transporter. researchgate.netnih.gov The specific structure of this compound, differing from imipramine and desipramine, influences its precise fit and interaction within these pockets, leading to its high selectivity for NET. researchgate.net

G Protein-Coupled Receptor (GPCR) Modulation

This compound's Influence on Adrenergic Receptor Systems

The sustained increase in synaptic norepinephrine resulting from NET inhibition by this compound leads to adaptive changes in adrenergic receptor systems.

Chronic administration of this compound's precursor, desipramine, has been demonstrated to cause a downregulation of β-adrenergic receptors in the cerebral cortex. drugbank.comnih.gov This is a well-established neuroadaptive response to the prolonged elevation of norepinephrine levels in the synapse. nih.gov The continuous stimulation of β-adrenergic receptors triggers a compensatory mechanism in the neuron, leading to a reduction in the number of these receptors on the cell surface. This process of receptor downregulation is believed to be a key factor in the delayed onset of the therapeutic effects of norepinephrine reuptake inhibitors. drugbank.com Studies have shown that this downregulation is dependent on the presence of intact norepinephrine neurons, as the effect is prevented when these neurons are destroyed. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imipramine |

| Desipramine |

| Leucine |

| Norepinephrine |

Exploration of Alpha-2 Adrenergic Receptor Ligand Activity and Related Signaling Pathways for Desipramine (Research Area)

Desipramine's interaction with the α2-adrenergic receptor (α2-AR) system is a significant area of research that reveals a nuanced mechanism beyond simple receptor blockade. Studies indicate that postsynaptic α2-adrenergic receptors are crucial for the antidepressant-like effects of desipramine. nih.govnih.gov

Research has shown that desipramine binds to the α2A-adrenergic receptor (α2AAR) with an affinity in the micromolar range, which is within the therapeutic concentrations reported for the drug. nih.gov This binding is notable because, unlike endogenous agonists, desipramine acts as an arrestin-biased ligand at the α2AAR. nih.gov This means that while desipramine binds to the same site as norepinephrine, it does not activate the typical G protein-mediated signaling pathways. nih.gov Instead, its binding preferentially recruits arrestin proteins. nih.gov

The recruitment of arrestin initiates a distinct signaling cascade. This process leads to the internalization and subsequent down-regulation of α2AARs. nih.gov In vivo studies have confirmed this mechanism, showing that prolonged exposure to desipramine results in a significant reduction of α2AAR density in cortical synaptosomes, a response that is dependent on the presence of arrestin3. nih.gov This desensitization of α2-adrenergic receptors is a key outcome of long-term desipramine administration. scienceopen.com

The antidepressant-like behavioral effects of desipramine have been shown to be blocked by the α2-adrenergic antagonist idazoxan, further underscoring the critical role of this receptor in its mechanism of action. nih.govnih.gov The interaction is complex, as some research in non-neuronal cells has suggested that α2-AR activation can promote tumor progression, and that desipramine treatment increased tumor growth in a mammary adenocarcinoma model. nih.gov

Table 1: Binding Affinity of Desipramine for the Alpha-2A Adrenergic Receptor

| Receptor | K_i (nM) | Species | Notes |

|---|---|---|---|

| α2A-Adrenergic Receptor | 1,000 | Human | Binds with micromolar affinity, acting as an arrestin-biased ligand. nih.gov |

Investigation of this compound's Interaction with Other Receptor Systems (e.g., muscarinic, histaminic, opioid receptors, as extensions of parent compound research)

Muscarinic Receptors: Desipramine exhibits weak anticholinergic activity through its antagonism of muscarinic receptors. drugbank.comnih.gov Compared to tertiary amine tricyclic antidepressants like amitriptyline, desipramine's anticholinergic effects are less pronounced. nih.gov This interaction is responsible for side effects such as dry mouth, blurred vision, and constipation. drugbank.comnih.gov

Histaminic Receptors: Desipramine also acts as a weak antagonist at histamine (B1213489) H1 receptors. wikipedia.orgnih.gov This activity is weaker than that of many other tricyclic antidepressants. wikipedia.org Research has shown that desipramine directly inhibits histamine H1 receptor-induced calcium (Ca2+) signaling in hypothalamic cells. nih.govplos.orgnih.gov This effect is independent of its adrenergic properties, as adrenergic receptor blockers did not reverse the inhibition. nih.govplos.org Desipramine was found to block the histamine-induced increase in intracellular calcium in a concentration-dependent manner. nih.govplos.org

Table 2: Summary of Desipramine's Interaction with Other Receptor Systems

| Receptor System | Interaction Type | Key Research Findings |

|---|---|---|

| Muscarinic | Antagonist | Possesses weak anticholinergic activity. drugbank.comnih.gov |

| Histaminic (H1) | Antagonist / Inverse Agonist | Weak antagonist. wikipedia.orgnih.gov Directly inhibits H1 receptor-induced Ca2+ signaling in hypothalamic cells. nih.govplos.orgnih.gov |

| Opioid | Modulator | In vitro, inhibits ligand binding by reducing receptor sites. nih.gov Can induce and up-regulate kappa-opioid receptors in glial cells. nih.gov Chronic in vivo studies show no significant change in receptor numbers in the forebrain. nih.gov |

Preclinical Metabolic Pathways and Pharmacokinetics of Didesipramine

Didesipramine Formation and Subsequent Clearance Pathways

The biotransformation of this compound begins with its formation from desipramine (B1205290) and proceeds through various enzymatic reactions, primarily mediated by the cytochrome P450 system.

This compound is formed from its precursor, desipramine, through an enzymatic process known as demethylation. nih.govuni-tuebingen.de This reaction involves the removal of a methyl group from the desipramine molecule. While desipramine is primarily metabolized through hydroxylation, demethylation to this compound represents an alternative, albeit minor, metabolic pathway. nih.govuni-tuebingen.de The concentration of this compound in plasma following therapeutic oral doses of desipramine is generally very low in both extensive and poor metabolizers of CYP2D6 substrates. nih.gov

Following its formation, this compound can undergo further metabolic changes. One of the key subsequent pathways is hydroxylation. oup.compharmgkb.org This process, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the this compound molecule, increasing its water solubility and facilitating its excretion from the body. pharmgkb.org

The biotransformation of desipramine and its metabolites, including this compound, is heavily reliant on the cytochrome P450 (CYP) enzyme system. ontosight.ai

CYP2D6: This isoenzyme is a major player in the metabolism of desipramine, primarily responsible for its hydroxylation to 2-hydroxydesipramine. nih.govontosight.aidrugbank.com Genetic variations in the CYP2D6 gene can lead to significant interindividual differences in desipramine metabolism, affecting plasma concentrations and clinical outcomes. mims.com Individuals who are "poor metabolizers" due to reduced CYP2D6 activity may have higher plasma concentrations of desipramine. fda.gov Conversely, "ultrarapid metabolizers" may have lower concentrations. nih.gov While CYP2D6 is central to desipramine hydroxylation, its direct role in the demethylation to this compound is less prominent. nih.govuni-tuebingen.de However, since CYP2D6 is the main enzyme for desipramine's primary metabolic pathway, its activity level indirectly influences the extent to which alternative pathways like this compound formation are utilized. nih.gov

The interplay of these enzymes dictates the metabolic fate of desipramine and the formation and clearance of its metabolites like this compound.

Table 1: Key Cytochrome P450 Isoenzymes in Desipramine and this compound Metabolism

| Isoenzyme | Primary Role in Desipramine Metabolism | Known or Inferred Role in this compound Biotransformation |

| CYP2D6 | Major enzyme for hydroxylation of desipramine to 2-hydroxydesipramine. nih.govontosight.aidrugbank.com | Indirectly influences this compound formation by controlling the primary metabolic pathway of desipramine. nih.gov Involved in the hydroxylation of desipramine metabolites. oup.com |

| CYP1A2 | Minor role in desipramine metabolism. ontosight.aidrugbank.com Participates in the N-demethylation of the precursor imipramine (B1671792). oup.com | Implicated in the demethylation of related compounds. nih.gov |

| CYP3A4 | Participates in the metabolism of desipramine. pharmgkb.orgmedscape.com | Involved in the metabolism of various drugs and could contribute to this compound's biotransformation. hmdb.ca |

This compound Distribution and Tissue Partitioning

The distribution of this compound and its parent compound, desipramine, is characterized by extensive tissue uptake, particularly within the central nervous system.

Studies in animal models have demonstrated that desipramine and its demethylated metabolite, which would include this compound, distribute extensively into the brain and cortex. nih.gov Desipramine itself has been shown to accumulate in various brain regions, including the cortex, caudate, hippocampus, septum, and hypothalamus. nih.gov The lipophilic nature of tricyclic antidepressants facilitates their passage across the blood-brain barrier. pharmgkb.org While specific data for this compound's brain distribution is limited, its structural similarity to desipramine suggests it would also enter central nervous system tissues.

In rat models, desipramine exhibits high tissue-to-blood concentration ratios, indicating significant tissue binding. nih.gov One study reported a mean tissue-to-blood concentration ratio for desipramine of approximately 10:1. nih.gov Another study found that the amount of desipramine in the brains of female rats was 2 to 4 times higher than in males. nih.gov For the demethylated metabolite (referred to as desmethyldesipramine in the study, analogous to this compound), the mean tissue-to-blood concentration ratio was even higher, at approximately 14:1. nih.gov These findings highlight the extensive distribution of these compounds out of the bloodstream and into tissues, particularly the brain.

Table 2: Comparative Tissue-to-Blood Concentration Ratios in Rats

| Compound | Mean Tissue-to-Blood Concentration Ratio |

| Desipramine | ~10:1 nih.gov |

| Desmethyldesipramine (this compound) | ~14:1 nih.gov |

Pharmacokinetic Modeling and Exposure Prediction for this compound

Pharmacokinetic modeling is a critical tool for predicting the exposure and behavior of metabolites like this compound. While models focusing exclusively on this compound are not extensively detailed in the literature, its pharmacokinetic profile is intrinsically linked to that of its precursor, desipramine. Therefore, modeling efforts have concentrated on desipramine, providing a foundation for understanding and predicting the formation and disposition of its metabolites. nih.govnih.gov

Physiologically-based pharmacokinetic (PBPK) modeling represents a sophisticated approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. For the metabolic pathway leading to this compound, PBPK models have been developed for its parent compound, desipramine, and its precursor, imipramine. nih.govnih.gov These models integrate physiological information, such as organ blood flow and tissue composition, with compound-specific in vitro data to simulate pharmacokinetic profiles. nih.gov

A key application of PBPK modeling in this context is predicting the influence of genetic polymorphisms on drug exposure. Desipramine is primarily metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). nih.govnih.gov PBPK models have been successfully used to predict the plasma concentrations of desipramine following the administration of imipramine in individuals with different CYP2D6 phenotypes, specifically extensive metabolizers (EM) and poor metabolizers (PM). nih.govresearchgate.net By accurately simulating the concentration-time profiles of imipramine and desipramine in these distinct populations, these models provide a quantitative framework to anticipate the exposure to subsequent metabolites. nih.gov

For instance, a dynamic PBPK model was able to successfully replicate the plasma profiles of both imipramine and its metabolite desipramine in CYP2D6 EM and PM populations. nih.gov This success demonstrates that mechanistic PBPK modeling, when combined with in vitro data, can quantitatively predict the in vivo pharmacokinetics of drugs and their major metabolites in specific human populations. nih.gov

Furthermore, PBPK models have been developed to account for the complex distribution behavior of desipramine, which exhibits a high volume of distribution due to its lipophilicity and tissue binding. nih.govresearchgate.net By accurately modeling the parent compound's distribution, these models provide a more precise prediction of the amount of desipramine available for metabolism, which is a prerequisite for predicting metabolite concentrations. nih.gov These models can be scaled from adult to pediatric populations, allowing for the characterization of developmental changes in metabolism and pharmacokinetics. nih.govresearchgate.net

In vitro to in vivo extrapolation (IVIVE) is a methodology used to predict a drug's in vivo pharmacokinetic properties from in vitro experimental data. nih.gov This approach is frequently coupled with PBPK modeling to enhance the predictive power of the simulations. nih.govnih.gov

For the metabolic pathway involving desipramine, IVIVE has been instrumental. The process typically involves determining the intrinsic metabolic clearance of the parent drug and its metabolites in in vitro systems, such as human liver microsomes or hepatocytes. nih.govresearchgate.net These in vitro clearance values are then scaled to predict the in vivo hepatic clearance.

One study utilized IVIVE coupled with PBPK modeling (IVIVE-PBPK) to determine the effect of aging on the metabolic clearance of several drugs, including desipramine. nih.gov The simulations predicted a decrease in desipramine's metabolic clearance with increasing adult age, a finding consistent with clinical data. nih.gov This demonstrates the utility of IVIVE-PBPK in forecasting age-related changes in drug metabolism. nih.gov

| Age Group (years) | Predicted CLPT (ml min-1 kg-1) | Percentage Decrease from 20-25 Age Group |

|---|---|---|

| 20-25 | 10.6 | - |

| 65-70 | 7.3 | 31% |

This table illustrates the predicted decrease in the metabolic clearance of desipramine with increasing adult age, as determined by IVIVE-PBPK modeling. nih.gov

In another key study, researchers used in vitro data from human liver microsomes of CYP2D6 poor metabolizer (PM) and extensive metabolizer (EM) individuals to estimate the intrinsic metabolic clearances of imipramine and desipramine. nih.gov Using a static (non-PBPK) model, the predicted ratio of the area under the curve (AUC) for the metabolite (desipramine) to the parent drug (imipramine) was significantly higher in the PM population compared to the EM population, a finding that aligns with observed clinical data. researchgate.net

| CYP2D6 Phenotype | Predicted Ratio (Static Model) | Observed Ratio |

|---|---|---|

| Poor Metabolizer (PM) | 8-fold higher than EM | Consistent with prediction |

| Extensive Metabolizer (EM) | Baseline | Baseline |

This table shows the consistency between the predicted and observed impact of CYP2D6 phenotype on the exposure of desipramine following imipramine administration. researchgate.net

These IVIVE approaches, by providing crucial input parameters for PBPK models, are essential for building a comprehensive understanding of the factors that govern the metabolic conversion of desipramine and, consequently, the formation of its metabolites, including this compound. nih.govresearchgate.net

Advanced Analytical Methodologies for Didesipramine Quantification

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is a critical prerequisite for accurate and reproducible analysis. medmedchem.com The primary goals are to remove interfering components like proteins and lipids, and to concentrate the analyte to a level suitable for detection. The most common techniques employed for didesipramine include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.gov

Liquid-liquid extraction is a conventional and widely used method for isolating tricyclic antidepressants from biological fluids. orientjchem.org The principle involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. orientjchem.org Optimization of LLE protocols for this compound focuses on the selection of an appropriate organic solvent and the adjustment of the sample's pH. Since this compound is a basic compound, the extraction is typically performed under alkaline conditions to ensure the molecule is in its neutral, more lipophilic state, thereby facilitating its transfer into the organic phase.

Research has explored various solvents for the extraction of this compound and related compounds. A mixture of n-hexane and isoamyl alcohol (e.g., 98:2, v/v) has been effectively used to extract this compound from alkalinized solutions. mdpi.com Other studies have used chloroform (B151607) for LLE in plasma samples. researchgate.net The efficiency of different solvents such as hexane, ethyl acetate (B1210297) (EtOAc), and methyl tert-butyl ether (TBME) has also been evaluated. nih.gov The choice of solvent is critical as it influences extraction recovery and selectivity. orientjchem.org Multi-step variations like liquid-liquid-liquid microextraction have also been developed to achieve higher enrichment of the analyte from complex samples like plasma. nih.gov

Table 1: Comparison of LLE Solvents for this compound Extraction

| Solvent/Solvent System | Sample Matrix | Key Findings |

| Chloroform | Plasma | Effective for extraction prior to HPLC analysis. researchgate.net |

| n-Hexane/Isoamyl Alcohol | Plasma | Used for extraction from alkaline solutions prior to GC analysis. mdpi.com |

| Hexane, Ethyl Acetate (EtOAc), Methyl tert-butyl ether (TBME) | Mouse Serum | Compared with protein precipitation; LLE was found to be more complex and less rapid. nih.gov |

| n-Hexane and Acetonitrile (B52724) | Human Plasma | Used in a three-phase liquid-liquid-liquid microextraction system for high selectivity and enrichment. nih.gov |

Solid-phase extraction has become a popular alternative to LLE due to its potential for higher recovery, cleaner extracts, reduced solvent consumption, and ease of automation. The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

The development of an SPE protocol requires careful selection of the sorbent material. For this compound, which is a basic compound with a secondary amine group, strong cation-exchange sorbents have proven to be highly effective. nih.gov Reversed-phase sorbents, such as C18, are also utilized, where retention is based on hydrophobic interactions. nih.gov An optimized SPE procedure for various antidepressants found that a strong cation exchanger yielded the best results based on recovery (70-109%), reproducibility, and the absence of interferences. nih.gov The optimization process also involves selecting appropriate washing solvents to remove impurities without prematurely eluting the analyte, and a suitable elution solvent to ensure complete recovery of the target compound.

Table 2: SPE Sorbents and Conditions for this compound Analysis

| Sorbent Type | Sample Matrix | Elution/Derivatizing Reagent | Detection Method | Reference |

| Reversed-Phase (RP-C18) | Urine | 50/50 (v/v) Methanol (B129727)/Nitric Acid | Spectrophotometry (600 nm) | nih.gov |

| Strong Cation Exchanger | Plasma | Ammoniated Ethyl Acetate | GC-MS / HPLC-DAD | nih.gov |

Protein precipitation is often the simplest and fastest method for sample preparation, particularly for high-throughput analysis. nih.gov This technique involves adding a substance, typically a water-miscible organic solvent, to the biological sample (e.g., plasma or serum) to denature and precipitate the abundant proteins. mdpi.com After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical system or subjected to further cleanup.

Acetonitrile is the most commonly used solvent for this "protein crash" method. nih.govtechnologynetworks.com In a comparative study for the analysis of imipramine (B1671792) and this compound in mouse serum, protein precipitation with acetonitrile was found to be the most effective method compared to methanol and various LLE solvents. nih.gov It provided a higher analytical response and was significantly simpler and more rapid, with the entire sample preparation procedure completed in under 10 minutes. nih.gov While this method is fast, it may result in a less clean extract compared to LLE or SPE, a phenomenon known as matrix effect, which can interfere with mass spectrometry-based detection. However, for many applications, its speed and simplicity are significant advantages. nih.gov

High-Resolution Separation and Detection Techniques for this compound

Following sample preparation, the extract is analyzed using a chromatographic technique to separate this compound from other components, coupled with a detector for identification and quantification.

Gas chromatography-mass spectrometry is a powerful and highly specific technique for the determination of this compound. medmedchem.com GC separates volatile compounds in a gaseous mobile phase, and MS provides detection with high sensitivity and structural information, acting as a "fingerprint" for the compound. medmedchem.com Due to the low volatility of tricyclic antidepressants, a derivatization step is often required to convert them into more volatile and thermally stable compounds suitable for GC analysis. Common derivatizing agents form N-acetyl or N-trifluoroacetyl derivatives of this compound. mdpi.comnih.gov

In GC-MS analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. This involves monitoring specific mass-to-charge ratio (m/e) fragments that are characteristic of the analyte. For the N-acetyl derivative of this compound, characteristic ions at m/e 308, 236, and 114 have been used for quantification, allowing for detection at concentrations as low as 10 ng/mL in plasma. nih.gov The combination of chromatographic separation by GC and specific detection by MS makes this method highly reliable for forensic and clinical applications. medmedchem.com

Table 3: Example GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Derivatization | N-acetylation or N-trifluoroacetylation mdpi.comnih.gov |

| Detection Mode | Mass Fragmentography / Selected Ion Monitoring (SIM) mdpi.comnih.gov |

| Monitored Ions (N-acetyl derivative) | m/e 308, 236, 114 nih.gov |

| Limit of Quantification (LOQ) | Can be as low as 0.2 ng/mL with preconcentration methods. encyclopedia.pub |

High-performance liquid chromatography is the most widely used technique for the analysis of this compound due to its versatility, high resolution, and sensitivity. medmedchem.com HPLC separates compounds in a liquid mobile phase passing through a column packed with a stationary phase. medmedchem.com For this compound, reversed-phase chromatography with a C18 column is commonly employed. nih.govresearchgate.net

HPLC systems can be coupled with various detectors:

UV Detection: This is a common and robust detection method. Analysis is typically performed at a low UV wavelength, such as 214 nm, where the compound exhibits strong absorbance. nih.gov HPLC-UV methods have demonstrated excellent linearity and precision for pharmacokinetic studies. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity compared to UV detection. nih.gov Advanced MS detectors like quadrupole-time-of-flight (Q-TOF) offer high mass accuracy and resolving power. nih.gov A reported ultra-high-performance liquid chromatography (UHPLC) method coupled with Q-TOF-MS achieved a limit of quantification of 5.0 ng/mL for this compound in just 50 μL of serum, with an entire analysis time of less than 20 minutes, including sample preparation. nih.gov This high sensitivity is crucial for therapeutic drug monitoring where plasma concentrations can be low.

Table 4: Comparison of HPLC Methods for this compound Quantification

| Method | Column | Detector | Limit of Quantification (LOQ) | Key Advantage | Reference |

| HPLC-UV | C18 | UV (214 nm) | 1 µg/L (1 ng/mL) | Simplicity, high precision, ideal for pharmacokinetic studies. | nih.gov |

| HPLC-UV/Vis | C18 | UV-Visible (567 nm) | 15 ng/mL | Utilizes a post-extraction color-forming reaction. | researchgate.net |

| UHPLC-Q-TOF-MS | BEH C18 | Quadrupole-Time-of-Flight MS | 5.0 ng/mL | High sensitivity, speed, and resolving power; requires small sample volume. | nih.gov |

Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for this compound

The quantification of this compound (desipramine), a primary active metabolite of the tricyclic antidepressant imipramine, in biological matrices necessitates highly sensitive and selective analytical methods. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) has emerged as a powerful technique for this purpose, offering significant advantages in terms of speed, resolution, and mass accuracy. nih.govnih.gov

A validated UHPLC-Q-TOF-MS method for the simultaneous determination of imipramine and desipramine (B1205290) in mouse serum highlights the utility of this approach. nih.govresearcher.life The methodology involves a straightforward sample preparation step, typically protein precipitation with acetonitrile, which is efficient and can be completed in under 10 minutes. nih.gov This is followed by chromatographic separation and mass spectrometric detection.

The chromatographic separation is achieved on a C18 column, such as an Acquity UPLC BEH C18, using a gradient elution program. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous solution containing additives such as formic acid and ammonium (B1175870) formate (B1220265) to ensure optimal separation and ionization. nih.govnih.gov This setup allows for the elution of desipramine in a short time frame, typically within 3 minutes. nih.gov

The mass spectrometric detection is performed using a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov This high-resolution mass spectrometry platform provides excellent selectivity and sensitivity for quantifying low concentrations of the analyte in complex biological samples like serum. nih.gov The entire analysis, including sample preparation and the LC-MS run, can be accomplished in less than 20 minutes, making it suitable for high-throughput applications in research settings. nih.govnih.gov

Key parameters for the mass spectrometer are optimized to achieve the best signal for desipramine. These parameters include capillary voltage, source and desolvation temperatures, and collision energy. nih.gov Data acquisition in MSE scan function mode allows for the simultaneous collection of precursor and fragment ion data from a single injection, providing comprehensive structural information. nih.gov For quantification, extracted ion chromatograms (EICs) with a narrow mass window are used, which enhances the specificity of the measurement. nih.gov

Table 1: Exemplary UHPLC-Q-TOF-MS Parameters for Desipramine Analysis nih.gov

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | Acquity UPLC BEH C18 |

| Mobile Phase | Acetonitrile with 0.1% formic acid and 20 mM ammonium formate |

| Elution | Gradient |

| Run Time | < 10 minutes |

| Mass Spectrometry | |

| Instrument | Waters Acquity Xevo G2 Q-TOF MS |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 300°C |

| Data Acquisition | MSE Scan Function |

Bioanalytical Method Validation for this compound in Preclinical and Research Contexts

The validation of bioanalytical methods is critical to ensure the reliability, reproducibility, and accuracy of quantitative data for desipramine in preclinical and research studies. nih.gov Validation is performed according to guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov A comprehensive validation process assesses several key parameters to demonstrate that the method is fit for its intended purpose. nih.govmdpi.com

Linearity and Sensitivity: The method's linearity is established by creating a calibration curve that plots the instrument response against known concentrations of the analyte. For desipramine, a linear relationship is typically observed over a specific concentration range, for example, from 5.0 to 250.0 ng/mL in mouse serum. nih.govnih.gov The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net For the described UHPLC-Q-TOF-MS method, the LLOQ for desipramine was reported to be 5.0 ng/mL. nih.govnih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the degree of scatter among repeated measurements. nih.gov These are assessed at multiple concentration levels (low, medium, and high quality control samples). For desipramine, intraday accuracy has been reported to range between 87.9% and 102.0%, with interday accuracy between 95.5% and 104.9%. nih.gov The precision, expressed as the coefficient of variation (%CV), for intraday analysis was between 3.1% and 5.8%, and for interday analysis, it was between 2.0% and 8.4%. nih.gov

Recovery: The recovery of an analyte from a biological matrix is determined to assess the efficiency of the extraction process. It compares the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. For desipramine, the absolute recovery from serum using protein precipitation has been shown to be high, in the range of 87.0% to 99.5%. nih.govnih.gov

Selectivity and Matrix Effect: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The matrix effect is the influence of co-eluting, interfering substances on the ionization of the analyte, which can lead to ion suppression or enhancement. These are critical parameters in LC-MS based assays. celerion.com

Stability: The stability of desipramine in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and short-term and long-term storage. mdpi.com

Table 2: Summary of Bioanalytical Method Validation Parameters for Desipramine nih.govnih.gov

| Validation Parameter | Result |

|---|---|

| Linearity Range | 5.0–250.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |

| Accuracy (Intraday) | 87.9% – 102.0% |

| Accuracy (Interday) | 95.5% – 104.9% |

| Precision (%CV, Intraday) | 3.1% – 5.8% |

| Precision (%CV, Interday) | 2.0% – 8.4% |

| Absolute Recovery | 87.0% – 99.5% |

Preclinical Pharmacodynamics and Behavioral Research on Didesipramine

In Vitro Pharmacodynamic Characterization of Didesipramine

In vitro studies have been fundamental in characterizing the molecular interactions of desipramine (B1205290) with various biological targets, providing a foundational understanding of its pharmacological activity.

Desipramine interacts with multiple neuroreceptors, though its primary affinity is for the norepinephrine (B1679862) transporter. nih.gov Functional assays reveal a complex and nuanced interaction profile. A significant finding is that desipramine functions as an arrestin-biased ligand at the α2A-adrenergic receptor (α2AAR). nih.govnih.gov This means that desipramine binding to the α2AAR selectively promotes the recruitment of arrestin proteins but does not trigger the activation of heterotrimeric G proteins, a pathway typically engaged by endogenous agonists. nih.govnih.gov This biased agonism is sufficient to induce receptor internalization and, upon prolonged exposure, down-regulation of α2AAR expression. nih.gov

Co-immunoprecipitation assays have confirmed this mechanism, demonstrating that desipramine application leads to the formation of a complex between the α2AAR and arrestin3. nih.gov Beyond its interaction with adrenergic receptors, desipramine also exhibits minor anticholinergic activity through a lower affinity for muscarinic receptors and acts as an antagonist at histamine (B1213489) H1 and α1-adrenergic receptors. drugbank.com Studies using rat cerebral cortex membranes have identified a high-affinity binding component for [3H]desipramine with a nanomolar affinity constant, which is associated with norepinephrine neuronal uptake sites. nih.gov

Table 1: Receptor Binding and Functional Profile of Desipramine

| Target | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| α2A-Adrenergic Receptor (α2AAR) | Arrestin-biased ligand | Induces arrestin recruitment and receptor internalization without G-protein activation. | nih.govnih.gov |

| Norepinephrine Transporter (NET) | High-affinity binding | Binds with nanomolar affinity to uptake recognition sites. | nih.gov |

| Muscarinic Receptors | Antagonist / Low affinity | Contributes to minor anticholinergic effects. | drugbank.com |

| Histamine H1 Receptors | Antagonist | Contributes to sedative properties observed with tricyclic antidepressants. | drugbank.com |

| α1-Adrenergic Receptors | Antagonist | Contributes to cardiovascular effects like hypotension. | drugbank.com |

Desipramine is characterized as a potent and selective inhibitor of norepinephrine reuptake at the neuronal synapse. drugbank.comnih.gov While it also inhibits the reuptake of serotonin (B10506), its potency is significantly lower for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET). drugbank.comresearchgate.net This selectivity for NET is a defining feature among tricyclic antidepressants. nih.gov

The mechanism of uptake inhibition has been elucidated through crystallographic studies of the bacterial transporter LeuT, a homolog of mammalian monoamine transporters. These studies show that desipramine binds within the extracellular cavity of the transporter, separate from the substrate-binding site. nih.gov By binding here, it effectively locks the transporter's extracellular gate, preventing the conformational changes necessary for neurotransmitter transport. nih.gov

In cellular models such as PC12 cells, which express the norepinephrine transporter, prolonged exposure (16 hours or more) to desipramine results in a down-regulation of NET uptake capacity. nih.gov This effect on uptake capacity precedes changes in the number of transporter binding sites, suggesting a multi-step regulatory process. nih.gov The inhibition of neurotransmitter reuptake by desipramine leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing stimulation of postsynaptic neurons. drugbank.com

Table 2: Effect of Desipramine on Monoamine Transporters

| Transporter | Effect | Potency/Selectivity | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Potent Inhibition | High selectivity; primary target. | drugbank.comnih.govresearchgate.net |

| Serotonin Transporter (SERT) | Inhibition | Lesser extent compared to NET and tertiary amine TCAs. | drugbank.comresearchgate.net |

One area of investigation involves enkephalin-degrading enzymes, as the opioid system is implicated in the mechanism of antidepressant action. In vitro studies have shown that desipramine reversibly inhibits aminopeptidase (B13392206) MII, a membrane-bound enzyme in the rat brain responsible for enkephalin degradation. nih.gov Kinetic analysis revealed a mixed-type inhibition, suggesting that the enzyme possesses two distinct binding sites for desipramine. nih.gov In the same study, desipramine did not affect the activity of aminopeptidase M. nih.gov

Desipramine also interacts with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system. It is a known substrate for CYP2D6 and, to a lesser degree, CYP1A2. pharmgkb.org Beyond being a substrate, some research indicates that tricyclic antidepressants can inhibit CYP enzymes in a time-dependent manner. drugbank.com However, desipramine is not considered a strong inhibitor of CYP2D6. pharmgkb.org Other work has identified desipramine as an inhibitor of lysosomal enzymes, including acid sphingomyelinase (aSMase) and acid ceramidase. researchgate.net

Table 3: Enzymatic Inhibition Profile of Desipramine

| Enzyme | Effect | Kinetic Profile | Reference |

|---|---|---|---|

| Aminopeptidase MII | Reversible Inhibition | Mixed-type inhibition. | nih.gov |

| Aminopeptidase M | No effect | N/A | nih.gov |

| Acid Sphingomyelinase (aSMase) | Inhibition | Direct inhibitory effect. | researchgate.net |

| Acid Ceramidase | Inhibition | Direct inhibitory effect. | researchgate.net |

In Vivo Animal Model Studies with this compound

Animal models have been crucial for understanding the neuroadaptive changes and behavioral consequences that occur following the administration of desipramine.

A consistent and well-documented finding from in vivo studies is that chronic administration of desipramine leads to a down-regulation of β-adrenergic receptors in the rodent cerebral cortex. drugbank.comnih.gov This adaptive change is believed to be a key part of its therapeutic mechanism. A 14-day study in rats, for example, was conducted to examine the effects of desipramine, both alone and in combination with fluoxetine (B1211875), on the density of β-adrenergic and serotonin 5-HT2 receptors. nih.gov This down-regulation is thought to be a compensatory response to the sustained increase in synaptic norepinephrine resulting from transporter blockade. drugbank.com

The neurochemical effects of desipramine in vivo are complex and multifaceted. Studies in rodent behavioral models, such as the forced swim test, have demonstrated that the acute antidepressant-like effects of desipramine are dependent on the α2A-adrenergic receptor. nih.gov This finding links the drug's direct receptor interactions to its behavioral outcomes. The response is further modulated by intracellular proteins; it is eliminated in mice lacking arrestin3 and potentiated in mice lacking spinophilin, highlighting a reciprocal regulatory control over the α2AAR's function in vivo. nih.gov

Behavioral Phenotyping in Animal Models to Elucidate this compound's Unique Pharmacological Profile (e.g., using models relevant to monoaminergic modulation, compared to parent compounds)

Behavioral phenotyping of this compound, the N-didesmethylated metabolite of imipramine (B1671792), in animal models is not extensively documented in scientific literature, with research predominantly focusing on its parent compounds, imipramine and its primary active metabolite, desipramine. This compound is formed via the further metabolism of desipramine. Consequently, its behavioral effects are often considered as part of the broader pharmacological activity of imipramine and desipramine. However, by examining the well-established behavioral profiles of its precursors, we can infer the potential, albeit more subtle, contribution of this compound to monoaminergic modulation.

The primary animal models used to assess antidepressant-like activity are the forced swim test (FST) and the tail suspension test (TST). In these models, a reduction in immobility time is considered predictive of antidepressant efficacy. frontiersin.orgnih.gov The nature of the active, coping behaviors exhibited by the animals can provide insight into the underlying neurochemical mechanisms. For instance, increased swimming behavior in the FST is often associated with serotonergic system enhancement, while increased climbing is linked to noradrenergic system activation. frontiersin.orgnih.gov

Studies on desipramine, the immediate precursor to this compound, consistently show a robust antidepressant-like profile characterized by a significant reduction in immobility and an increase in climbing behavior in the FST. nih.govresearchgate.netresearchgate.net This is in line with desipramine's potent and relatively selective inhibition of norepinephrine reuptake. drugbank.comwikipedia.org For example, research has demonstrated that the anti-immobility effect of desipramine is not blocked by the depletion of serotonin, highlighting its primary reliance on noradrenergic pathways. researchgate.net In contrast, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine primarily increase swimming behavior, an effect that is dependent on serotonin availability. nih.govresearchgate.net

Given that this compound is a step further down the metabolic pathway from desipramine, its pharmacological activity is likely to be qualitatively similar but potentially less potent. The process of N-demethylation from imipramine (a tertiary amine) to desipramine (a secondary amine) increases its selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). drugbank.com Further demethylation to this compound (a primary amine) might continue to influence this selectivity, though specific binding affinity data for this compound is scarce in comparative studies.

In the context of monoaminergic modulation, the behavioral phenotype of an animal is a reflection of the compound's interaction with various neurotransmitter systems. The antidepressant-like effects of compounds like diphenyl diselenide have been shown to be modulated by a range of monoaminergic antagonists, indicating the complex interplay of serotonin, dopamine, and norepinephrine systems in these behavioral models. nih.gov

The table below summarizes the characteristic behavioral effects of desipramine, the direct parent compound of this compound, in common animal models of depression, which provides a framework for understanding the likely, though unconfirmed, profile of this compound.

| Animal Model | Compound | Primary Behavioral Outcome | Associated Monoaminergic System |

| Forced Swim Test (FST) | Desipramine | Increased climbing behavior, decreased immobility. nih.govresearchgate.net | Noradrenergic nih.govresearchgate.net |

| Tail Suspension Test (TST) | Desipramine | Decreased immobility. nih.govpsu.edunih.gov | Noradrenergic/Serotonergic nih.govpsu.edu |

| Locomotor Activity | Desipramine | Varied effects depending on the model; can reduce hyperactivity in certain lesion models. nih.govpsu.edu | Noradrenergic, Dopaminergic nih.govpsu.edu |

Future Research Trajectories for Didesipramine

Comprehensive Characterization of Didesipramine's Unique Pharmacological Signature

A fundamental priority for future research is to build a complete pharmacological profile of this compound. Although it is known to be an active metabolite, the nuances of its activity, particularly in comparison to its parent compound, require systematic investigation.

While desipramine (B1205290) is a well-documented antidepressant, its demethylated metabolite, this compound (also known as desmethyldesipramine), also possesses pharmacological activity. nih.gov Understanding the comparative pharmacology of these two compounds is crucial for a complete picture of desipramine's therapeutic action.

One key area of comparison is their effect on neurotransmitter systems. A study in rats directly compared the pharmacodynamic effects of desipramine and this compound, specifically their ability to downregulate cortical beta-adrenergic receptors, a common metric for antidepressant activity. The study found that both compounds caused a dose-dependent decrease in receptor density. However, their potencies differed, as reflected in their ED50 values (the dose required to achieve 50% of the maximal effect). nih.gov

The study also determined the maximum effect (Emax) and the concentration required to produce 50% of the maximum effect (EC50) in the cortex. These findings suggest that while this compound is an active metabolite capable of inducing significant neurochemical changes, it does so with a different potency compared to its parent compound. nih.gov

Table 1: Comparative Pharmacodynamic Properties of this compound and Desipramine in Rats

| Parameter | This compound (Desmethyldesipramine) | Desipramine | Reference |

| ED50 (Dose for 50% max effect) | 7.71 mg/kg | 5.10 mg/kg | nih.gov |

| Emax (Maximal receptor downregulation) | ~29% | ~36% | nih.gov |

| EC50 (Concentration for 50% max effect) | 467 ng/g | 365 ng/g | nih.gov |

| Brain/Blood Concentration Ratio | ~14 to 1 | ~10 to 1 | nih.gov |

The therapeutic and side effects of tricyclic compounds are dictated by their interactions with a wide array of receptors and transporters. While desipramine's binding profile is well-characterized, showing high affinity for the norepinephrine (B1679862) transporter (NET) and lower affinity for the serotonin (B10506) transporter (SERT), as well as antagonist activity at various other receptors, the profile of this compound remains largely uncharted. drugbank.comwikipedia.org

Research has shown that this compound is capable of downregulating cortical beta-adrenergic receptors, which is an effect downstream of initial receptor or transporter interaction. nih.gov However, direct binding studies are needed to determine its affinity for key central nervous system targets. One study indicated a very low affinity for both serotonin and norepinephrine transporters (Ki >10,000 nM), but this requires further validation as it appears inconsistent with its known activity as a metabolite of a potent NRI. lookchem.com

Future investigations must employ comprehensive binding assays to screen this compound against a full panel of CNS receptors and transporters. This would include, but not be limited to:

Monoamine transporters (NET, SERT, DAT)

Adrenergic receptors (α1, α2, β) nih.gov

Serotonergic receptors (5-HT1, 5-HT2, etc.)

Histamine (B1213489) receptors (H1)

Muscarinic acetylcholine (B1216132) receptors

Elucidating this binding "signature" is a critical step in understanding this compound's specific pharmacological role.

Investigation of this compound's Independent Contribution to Overall Drug Activity and Potential Effects

A pivotal question is whether this compound's presence significantly alters the clinical effects experienced by a patient taking desipramine. Studies have confirmed that this compound is an active metabolite that could contribute to the pharmacological effects seen after desipramine administration. nih.govnih.gov Specifically, its ability to downregulate beta-adrenergic receptors suggests it shares at least some of its parent drug's mechanisms of action. nih.gov

However, the clinical significance of this contribution is likely dependent on its concentration. Research indicates that under normal therapeutic dosing of desipramine, plasma concentrations of this compound are very low in most individuals. nih.gov Its formation is considered an alternative metabolic pathway to the primary 2-hydroxylation of desipramine. nih.gov Yet, in certain scenarios, such as high-dose therapy, overdose, or in individuals with specific genetic variations in drug-metabolizing enzymes (e.g., poor metabolizers via CYP2D6), the production and accumulation of this compound could become much more significant. researchgate.net

Development of Novel Research Tools and Advanced Experimental Models for this compound Studies

Advancing our understanding of this compound will require refined research tools and models. Current studies have utilized established methodologies such as high-pressure liquid chromatography (HPLC) to measure drug concentrations in biological samples (blood, brain) and animal models (rats) to assess pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

While these methods are effective, future progress could be accelerated by the development of more specific tools, such as:

Highly selective antibodies or radioligands for this compound: These would facilitate more precise and sensitive quantification and localization studies.

In vitro cellular models: Developing cell lines that stably express the metabolic enzymes responsible for converting desipramine to this compound could create a controlled environment for studying its formation and subsequent cellular effects.

Advanced animal models: Utilizing genetically modified animals, such as those with humanized drug-metabolizing enzymes or with specific receptors knocked out, would allow for a more nuanced dissection of this compound's in vivo effects. For instance, comparing the effects of desipramine in a model that cannot produce this compound versus one that can would directly test the metabolite's contribution.

These advanced models and tools would enable researchers to isolate the effects of this compound from those of its parent compound, providing clearer insights into its unique pharmacological functions.

Elucidating Potential Drug-Drug Interactions Involving this compound as a Metabolite or Enzyme Modulator

Drug-drug interactions are a major consideration for tricyclic antidepressants. Desipramine is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which is highly polymorphic and a common target for drug interactions. drugbank.comnih.gov Since this compound is a product of desipramine's metabolism, any drug that inhibits or induces CYP2D6 will invariably affect the amount of this compound formed. nih.gov For example, co-administration of a potent CYP2D6 inhibitor would likely shunt desipramine metabolism away from 2-hydroxylation and potentially increase the formation of this compound via demethylation.

An important and currently unexplored area of research is whether this compound itself can act as an enzyme modulator. It is unknown if this compound inhibits or induces CYP enzymes or other drug transporters. If it does, it could create complex interaction profiles where the metabolite of a drug influences the metabolism of other co-administered medications.

Future research should therefore address two key aspects:

Impact of other drugs on this compound formation: Systematically study how inhibitors and inducers of various CYP enzymes affect the pharmacokinetic profile of this compound.

This compound as an enzyme modulator: Screen this compound for its potential to inhibit or induce key drug-metabolizing enzymes and transporters.

Understanding these potential interactions is essential for predicting the complete safety and efficacy profile when desipramine is used in complex polypharmacy regimens. drugs.comrxlist.com

Q & A

Basic Research Questions

Q. What are the established pharmacokinetic properties of Didesipramine, and what methodologies are recommended for their quantification in preclinical studies?

- Methodological Answer : Pharmacokinetic studies of this compound typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification in biological matrices. Key parameters include bioavailability, half-life (t½), and volume of distribution (Vd). Validation should follow ICH guidelines, assessing linearity (1–1000 ng/mL), intraday/interday precision (CV <15%), and recovery rates (>80%) . For tissue distribution studies, homogenization protocols and extraction solvents (e.g., acetonitrile:water 70:30) must be optimized to minimize matrix effects .

Q. How can researchers design in vitro assays to evaluate this compound’s efficacy in modulating neurotransmitter reuptake?

- Methodological Answer : Utilize radioligand binding assays with synaptosomal preparations to measure inhibition of serotonin/norepinephrine transporters (SERT/NET). Competitive binding protocols using [<sup>3</sup>H]-paroxetine (for SERT) or [<sup>3</sup>H]-nisoxetine (for NET) are standard. Include positive controls (e.g., imipramine) and normalize data to % inhibition relative to baseline. Dose-response curves (10<sup>−12</sup> to 10<sup>−6</sup> M) should confirm IC50 values, with triplicate replicates to ensure reproducibility .

Q. What analytical techniques are optimal for assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH Q1A guidelines involve stress testing at 40°C/75% RH for 6 months. Use reverse-phase HPLC with a C18 column (mobile phase: phosphate buffer pH 3.0:methanol 55:45) to monitor degradation products. Quantify impurities via peak area normalization, ensuring compliance with thresholds (<0.1% for unknown impurities). For photostability, expose samples to 1.2 million lux-hours and validate with UV-spectroscopy (λ = 240 nm) .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s metabolite activity across different in vivo models?

- Methodological Answer : Contradictions may arise from interspecies metabolic variations (e.g., CYP2D6 polymorphism in humans vs. rodents). Conduct cross-species comparative studies using liver microsomes to identify enzyme-specific metabolism pathways. Employ knockout models (e.g., CYP2D6<sup>−/−</sup> mice) to isolate metabolite contributions. Statistical reconciliation via meta-analysis (random-effects models) can quantify heterogeneity across studies .

Q. What experimental designs mitigate confounding variables in long-term neurobehavioral studies of this compound?

- Methodological Answer : Implement a double-blind, placebo-controlled crossover design with washout periods ≥5 half-lives. Stratify cohorts by baseline biomarkers (e.g., plasma BDNF levels) to control for endogenous variability. Use mixed-effects models to account for repeated measures, and include sham-operated groups in rodent studies to distinguish drug effects from surgical stress .

Q. How can computational modeling improve the prediction of this compound’s off-target receptor interactions?

- Methodological Answer : Apply molecular docking simulations (AutoDock Vina) to screen against the ChEMBL database, focusing on adrenergic (α2), histaminergic (H1), and muscarinic (M3) receptors. Validate in vitro via functional assays (e.g., cAMP accumulation for GPCRs). Use machine learning (Random Forest classifiers) to prioritize high-risk off-targets based on structural fingerprints (e.g., ECFP4) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent neurotoxicity in this compound studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling with PROAST software to estimate NOAEL/LOAEL thresholds. Use Hill equation fits for sigmoidal dose-response data, and apply Bonferroni corrections for multiple comparisons (e.g., apoptosis markers like caspase-3 across brain regions). Include sensitivity analyses to assess model robustness .

Q. How should researchers validate this compound’s solubility enhancement strategies in formulation studies?

- Methodological Answer : For co-solvency (e.g., PEG 400), use phase-solubility diagrams to determine association constants (Ka). For solid dispersions, characterize via differential scanning calorimetry (DSC) to confirm amorphous state and conduct dissolution testing (USP Apparatus II, 50 rpm, 37°C). Compare bioavailability in Sprague-Dawley rats using AUC0–24 calculations .

Data Presentation Guidelines

- Tables : Include validation parameters (e.g., LOD/LOQ, precision) and comparative IC50 values across assays.

- Figures : Prioritize line graphs for dose-response curves and heatmaps for off-target interaction profiles. Avoid overcrowding chemical structures in graphical abstracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.